AChE Inhibition: Weak but Distinguishable Potency Compared to Clinical Standards
MHP 133 exhibits weak but measurable inhibition of acetylcholinesterase (AChE) with a Ki of 69 μM . This contrasts sharply with the potent inhibition seen with clinical AChE inhibitors like donepezil, which has an IC50 in the low nanomolar range (e.g., ~6 nM). This differential potency is a deliberate design feature intended to provide a therapeutic window free of the dose-limiting cholinergic side effects (nausea, vomiting, diarrhea) common to potent AChE inhibitors [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 69 μM |
| Comparator Or Baseline | Donepezil IC50 ≈ 6 nM |
| Quantified Difference | MHP 133 is over 10,000-fold less potent than donepezil. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This demonstrates that MHP 133's AChE inhibition is deliberately weak, supporting the hypothesis that its cognitive benefits are derived from a multi-target mechanism rather than potent cholinesterase blockade, which reduces the risk of cholinergic adverse events.
- [1] Buccafusco JJ, Powers JC, Hernandez MA, Prendergast MA, Terry AV, Jonnala RR. MHP-133, a drug with multiple CNS targets: potential for neuroprotection and enhanced cognition. Neurochem Res. 2007 Jul;32(7):1224-37. doi: 10.1007/s11064-007-9294-0. Epub 2007 Apr 3. PMID: 17404838. View Source
